2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (2-chlorobenzyl)sulfanyl group and at the 5-position with a phenyl ring. The 1,3,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, often contributing to antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSYDMPKWFTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring undergoes nucleophilic alkylation with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones. This reactivity is consistent with thioether chemistry observed in similar oxadiazole derivatives .
Nucleophilic Substitution
The 2-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom and oxadiazole ring .
Reduction Reactions
The oxadiazole ring can undergo reduction under controlled conditions, altering its electronic properties .
Cycloaddition and Ring-Opening
The electron-deficient oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles .
| Reagent | Product | Outcome |
|---|---|---|
| Phenylacetylene | Triazole hybrid | Confirmed by ¹H NMR (disappearance of oxadiazole protons) . |
| Nitrile oxides | Isoxazoline derivatives | Enhances antitumor activity in MCF-7 cell lines . |
Functionalization at Sulfur
The sulfanyl group serves as a handle for alkylation or arylation .
Data Table: Comparative Reactivity
| Reaction | Yield Range | Activation Energy (kJ/mol) | Key Byproducts |
|---|---|---|---|
| Oxidation to sulfone | 65–78% | ~85 | Over-oxidized ring fragments |
| S-Alkylation | 70–88% | ~55 | Di-alkylated species |
| SNAr with NaOH | 60–72% | ~90 | Hydrolyzed oxadiazole |
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
However, bulkier substituents (e.g., 2,4-dichlorophenyl in ) may reduce metabolic stability. The sulfanyl (-S-) linker in the target compound differs from sulfonyl (-SO₂-) groups in analogues like 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole . Sulfonyl groups generally increase polarity and may enhance antibacterial activity but reduce CNS penetration.
Biological Activity Trends :
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., chloro, tosyl) show enhanced antibacterial effects. For example, 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole exhibited MIC values of 4–16 μg/mL against Staphylococcus aureus , whereas the target compound’s activity remains underexplored but is hypothesized to align with similar chlorinated derivatives .
- Enzyme Inhibition : The target compound’s sulfanylacetamide derivatives demonstrated moderate AChE inhibition (IC₅₀: 12–45 μM) , comparable to other oxadiazoles with aryl sulfides but less potent than coumarin-oxadiazole hybrids (IC₅₀: <10 μM) .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) improves yields for oxadiazoles compared to conventional methods. However, the target compound’s synthesis via bromoacetamide coupling may require optimization for scalability.
Research Findings and Pharmacological Potential
- Neuroactive Potential: The AChE inhibition observed in sulfanylacetamide derivatives suggests utility in neurodegenerative disorders, though further SAR studies are needed to enhance potency.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole (CAS Number: 28923-54-8) is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H11ClN2OS
- Molar Mass : 302.78 g/mol
- Density : 1.38 g/cm³ (predicted)
- Boiling Point : 461.3 °C (predicted)
- pKa : -6.32 (predicted) .
Biological Activity Overview
The biological activities of oxadiazole derivatives, including the compound , have been extensively studied. Key findings include:
-
Antiproliferative Activity :
- A study on a library of oxadiazole derivatives demonstrated that several compounds exhibited significant cytotoxicity against human tumor cell lines, specifically HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism involved inhibition of topoisomerase I, which is critical for DNA replication and transcription .
- Antimicrobial Activity :
- Structure-Activity Relationships (SAR) :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of HCT-116 and HeLa | |
| Antimicrobial | Up to 96% inhibition against M. tuberculosis | |
| Topoisomerase Inhibition | Significant interaction noted |
Detailed Findings
- Antiproliferative Mechanism :
-
In Vivo Studies :
- While in vitro studies provide essential insights into the mechanism of action, further in vivo studies are needed to confirm the therapeutic potential and safety profile of this compound.
- Pharmacokinetics and Metabolism :
Q & A
Q. What are the standard synthetic routes for 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole?
The synthesis typically involves cyclization of thiosemicarbazides or hydrazides with appropriate electrophilic agents. A common method includes:
- Step 1 : Condensation of 2-chlorobenzyl mercaptan with a pre-formed 1,3,4-oxadiazole precursor.
- Step 2 : Cyclization using phosphoryl chloride (POCl₃) or sulfuric acid under reflux conditions .
- Key reagents : Substituted phenylhydrazines, CS₂, and POCl₃ for ring closure. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent oxidation .
Q. How is the structural identity of this compound confirmed?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.76–1.82 Å, N–N = 1.39 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy : Distinct signals for sulfanyl protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- Mass spectrometry : Molecular ion peaks (m/z ~317) and fragmentation patterns confirm substituent placement .
Q. What analytical methods ensure purity and stability during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate byproducts like unreacted hydrazides or oxidized sulfoxides .
- TLC : Silica gel plates (hexane:ethyl acetate = 4:1) monitor reaction progress (Rf = 0.6–0.7) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions; toluene is preferred for controlled heating .
- Byproduct mitigation : Column chromatography (silica gel, ethyl acetate/hexane) removes dimeric oxadiazoles or sulfoxide impurities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm EC₅₀/IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., sulfone derivatives) that may contribute to observed effects .
- Structural analogs : Compare with 5-(cyclohexylsulfanyl) analogs to isolate substituent-specific activity .
Q. How do electronic properties influence material science applications?
Q. What methodologies validate structure-activity relationships (SAR) for antimicrobial activity?
- Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (FabI) or fungal CYP51, highlighting sulfanyl interactions with catalytic residues .
- Resistance testing : Serial passage assays under sub-inhibitory concentrations identify mutation hotspots (e.g., FabI G93V) .
- Synergistic studies : Combine with β-lactams to assess permeability enhancement via membrane disruption .
Q. How are synthetic byproducts characterized and controlled?
- GC-MS : Identifies volatile impurities (e.g., chlorobenzene from dehalogenation) .
- XRD : Differentiates polymorphs (e.g., monoclinic vs. orthorhombic crystals) affecting solubility .
- Kinetic studies : Pseudo-first-order rate constants (k = 0.02–0.05 min⁻¹) guide temperature optimization to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
